tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate
Description
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is a cyclohexane-based compound featuring a tert-butyl carbamate group and an amino substituent at the 1-position, with two methyl groups at the 3,3-positions of the cyclohexane ring.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-11(2,3)16-10(15)13(14)8-6-7-12(4,5)9-13/h6-9,14H2,1-5H3 |
InChI Key |
NNWFDVOTPFUHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations starting from suitably substituted cyclohexanone derivatives. The key steps include:
- Alkylation or dimethylation at the 3-position of cyclohexanone to introduce the 3,3-dimethyl groups.
- Introduction of the amino group at the 1-position, often via reductive amination or amination reactions.
- Protection of the carboxylic acid functionality as a tert-butyl ester to afford the tert-butyl carboxylate group.
This sequence ensures the correct regiochemistry and functional group placement essential for the target compound.
Detailed Synthetic Routes
Alkylation and Amination Approach
A common approach begins with cyclohexanone derivatives, which undergo alkylation to introduce the 3,3-dimethyl substituents. The process typically involves:
Step 1: Alkylation
Starting from cyclohexanone, treatment with methylating agents under basic conditions introduces methyl groups at the 3-position, yielding 3,3-dimethylcyclohexanone.Step 2: Amination
The ketone group at the 1-position is converted to an amino group through reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.Step 3: Esterification
The carboxylic acid functionality is introduced and protected as a tert-butyl ester, commonly using tert-butyl chloroformate or tert-butanol under acidic or coupling conditions.
This sequence yields this compound with high regioselectivity and stereochemical control.
Carbamate Protection and Coupling Method
An alternative method involves the preparation of tert-butyl carbamate-protected amino cyclohexane intermediates, which are then functionalized further:
Step 1: Preparation of tert-Butyl N-protected Amino Cyclohexane
The amino group is first protected as a tert-butyl carbamate (Boc-protection) to facilitate subsequent reactions.Step 2: Functionalization of Cyclohexane Ring
The 3,3-dimethyl substitution is introduced via alkylation reactions.Step 3: Coupling Reactions
The Boc-protected intermediate is subjected to coupling with suitable electrophiles or acylating agents to yield the target compound.
This method is supported by patent literature describing the preparation of related tert-butyl carbamate derivatives with high purity and yield, emphasizing the use of organic solvents and bases to optimize reaction conditions and reduce viscosity for better processing.
Comparative Data Table of Preparation Methods
| Preparation Step | Method 1: Alkylation & Amination | Method 2: Boc-Protection & Coupling | Comments |
|---|---|---|---|
| Starting Material | Cyclohexanone derivatives | tert-Butyl N-protected amino cyclohexane | Both readily available |
| 3,3-Dimethyl Introduction | Alkylation with methylating agents under basic conditions | Alkylation of Boc-protected intermediate | Similar alkylation chemistry |
| Amino Group Introduction | Reductive amination or catalytic hydrogenation | Amino group protected as Boc carbamate, then functionalized | Boc protection improves stability during further steps |
| Carboxylate Protection | Esterification with tert-butyl chloroformate | Boc protection inherently provides carbamate functionality | Boc group acts as protecting group for amino functionality |
| Reaction Medium | Organic solvents (e.g., DCM, acetone) | Organic solvents with base addition | Solvent choice affects yield and purity |
| Yield | Moderate to high, depending on conditions | High yield reported in patent literature | Patent method optimized for industrial scale |
| Purity | Requires purification by recrystallization or chromatography | High purity due to controlled reaction conditions | Patent method reduces impurities through process control |
Research Findings and Optimization Notes
The use of tert-butyl carbamate protection (Boc-protection) is critical in improving the stability of amino intermediates and facilitating subsequent coupling reactions, as demonstrated in patent CA3087004A1.
Reaction conditions involving organic solvents such as dichloromethane (DCM) or acetone and the addition of bases (e.g., triethylamine) help reduce reaction medium viscosity and improve product yield and purity.
Multi-step synthesis requires careful control of stereochemistry, especially at the 1-position amino substitution and 3,3-dimethyl substitution, to ensure the desired isomer is obtained.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural integrity and purity during synthesis.
The compound's synthesis aligns with methods used for related cyclohexane derivatives, where reductive amination and carbamate protection are standard practices in medicinal chemistry for preparing amino acid derivatives.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted cyclohexane derivatives .
Scientific Research Applications
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Cyclohexane Derivatives
- tert-Butyl 1-amino-3-methylcyclohexane-1-carboxylate (CAS 1249177-83-0) Structural Difference: Lacks one methyl group at the 3-position compared to the target compound (3-methyl vs. 3,3-dimethyl). Impact: Reduced steric hindrance may enhance solubility in polar solvents but decrease conformational stability. Molecular weight (213.32 g/mol) is lower than the target compound’s estimated weight (~227 g/mol).
2.2. Azetidine and Pyrrolidine Derivatives
- tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)
- Structural Difference : Substitutes the cyclohexane ring with a smaller, strained azetidine (4-membered ring) and adds a formyl group.
- Impact : Higher ring strain increases reactivity. The formyl group introduces electrophilic character, enabling nucleophilic additions absent in the target compound. Molecular weight (185.22 g/mol) is significantly lower .
- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7) Structural Difference: Combines azetidine with amino and hydroxymethyl groups. Impact: Hydroxymethyl enhances hydrogen bonding capacity, improving aqueous solubility compared to the hydrophobic cyclohexane backbone of the target compound. Molecular weight: 202.25 g/mol .
2.3. Indazole Derivatives
- ADB-HEXINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-hexyl-1H-indazole-3-carboxamide) Structural Difference: Replaces cyclohexane with an indazole-carboxamide scaffold but retains the tert-butyl amino group. ADB-HEXINACA is pharmacologically active as a synthetic cannabinoid, suggesting the tert-butyl amino group is critical for bioactivity. However, the hexyl chain introduces lipophilicity, affecting metabolic stability .
- tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS 1204298-58-7) Structural Difference: Indazole ring with tert-butyl carbamate at the 1-position. Molecular weight: 233.27 g/mol .
Biological Activity
tert-Butyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate (CAS No. 2060027-91-8) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 227.34 g/mol. The compound features a tert-butyl group, an amino group, and a carboxylate functional group attached to a cyclohexane ring. This configuration allows for diverse interactions within biological systems, potentially influencing various biochemical pathways.
Mechanisms of Biological Activity
Research indicates that this compound may modulate enzyme activities and receptor interactions. The compound's mechanism of action typically involves:
- Binding Affinity : It interacts with specific enzymes or receptors, potentially inhibiting or modifying their activity.
- Influence on Cellular Pathways : These interactions can lead to significant effects on cellular processes such as signal transduction and metabolic regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Investigations have demonstrated that this compound can bind to various enzymes, affecting their catalytic efficiency. For instance, it has been shown to influence the activity of enzymes involved in metabolic pathways, which could have implications in drug development.
- Receptor Binding Assays : The compound's ability to bind to specific receptors has been evaluated using radiolabeled ligand binding assays. Results indicate that it may act as an antagonist or agonist depending on the receptor type.
- In Vitro and In Vivo Studies : Various in vitro assays have reported the compound's cytotoxic effects against cancer cell lines, suggesting potential anticancer properties. In vivo studies are necessary to confirm these findings and assess pharmacokinetic properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate | CHNO | Different dimethyl substitution pattern |
| tert-Butyl 1-amino-3,5-dimethylcyclohexane-1-carboxylate | CHNO | Similar structure with another dimethyl substitution |
| tert-Butyl 1-amino-cyclohexane-1-carboxylate | CHNO | Lacks additional methyl groups |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
